molecular formula C11H12O2 B13286489 1-Methyl-2-phenylcyclopropanecarboxylic acid

1-Methyl-2-phenylcyclopropanecarboxylic acid

Cat. No.: B13286489
M. Wt: 176.21 g/mol
InChI Key: UXLNWWCUHTZUTE-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H12O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically proceeds under mild conditions, yielding the desired cyclopropane derivative .

Industrial Production Methods: Industrial production of 1-methyl-2-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Phenyl-1-cyclopropanecarboxylic acid
  • 2-Phenylcyclopropanecarboxylic acid
  • Methyl 1-phenylcyclopropane-1-carboxylate

Comparison: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of a methyl group on the cyclopropane ring, which can influence its chemical reactivity and biological activity. Compared to 1-phenyl-1-cyclopropanecarboxylic acid, the methyl group may enhance steric hindrance and affect the compound’s interaction with molecular targets. Similarly, the presence of the carboxylic acid group distinguishes it from methyl 1-phenylcyclopropane-1-carboxylate, which has an ester group instead .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)

InChI Key

UXLNWWCUHTZUTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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